N-allyl-2-chloro-N-phenylacetamide
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Overview
Description
N-allyl-2-chloro-N-phenylacetamide: is an organic compound with the molecular formula C11H12ClNO It is a derivative of acetamide, featuring an allyl group, a phenyl group, and a chlorine atom attached to the acetamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-allyl-2-chloro-N-phenylacetamide typically begins with aniline, allyl chloride, and chloroacetyl chloride.
Reaction Steps:
Industrial Production Methods:
- The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N-allyl-2-chloro-N-phenylacetamide can undergo nucleophilic substitution reactions due to the presence of the chlorine atom.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to various derivatives.
Common Reagents and Conditions:
Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed
Major Products Formed:
- The major products depend on the type of reaction. For example, nucleophilic substitution can yield different amides, while oxidation can produce corresponding acids or ketones .
Scientific Research Applications
Chemistry:
- N-allyl-2-chloro-N-phenylacetamide is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology and Medicine:
- The compound has potential applications in medicinal chemistry for the development of pharmaceuticals, especially those targeting specific enzymes or receptors.
Industry:
Mechanism of Action
Molecular Targets and Pathways:
- The exact mechanism of action of N-allyl-2-chloro-N-phenylacetamide depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The presence of the allyl and phenyl groups can influence its binding affinity and specificity .
Comparison with Similar Compounds
- N-allyl-N-phenylacetamide
- N,N-dicyclohexyl-2-phenylacetamide
- N,N-diallyl-2-phenylacetamide
- N,N-diisobutyl-2-phenylacetamide
Uniqueness:
- N-allyl-2-chloro-N-phenylacetamide is unique due to the presence of the chlorine atom, which imparts distinct reactivity compared to its analogs. This makes it particularly useful in specific synthetic applications where selective reactivity is desired .
Properties
IUPAC Name |
2-chloro-N-phenyl-N-prop-2-enylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c1-2-8-13(11(14)9-12)10-6-4-3-5-7-10/h2-7H,1,8-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSAYWAKBIPTVNP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(C1=CC=CC=C1)C(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80560011 |
Source
|
Record name | 2-Chloro-N-phenyl-N-(prop-2-en-1-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80560011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60901-60-2 |
Source
|
Record name | 2-Chloro-N-phenyl-N-(prop-2-en-1-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80560011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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